1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea
Description
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-14-13(18)15-9-7-12(17)16(8-9)10-3-5-11(19-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESBUWVWASBQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea typically involves the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form an intermediate ester. This ester is then reacted with methylamine to yield the corresponding amide. The amide undergoes cyclization with phosgene to form the pyrrolidinone ring. Finally, the pyrrolidinone is reacted with methyl isocyanate to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1-[1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea.
Reduction: Formation of 1-[1-(4-Methoxyphenyl)-5-hydroxypyrrolidin-3-yl]-3-methylurea.
Substitution: Formation of 1-[1-(4-Halophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea.
Scientific Research Applications
1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Urea Functionality
The urea group is a critical pharmacophore in many bioactive molecules. 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is an unsymmetrical urea, which contrasts with symmetrical analogs (e.g., 1,3-diarylureas) that avoid regioisomer formation during synthesis. highlights challenges in synthesizing unsymmetrical ureas, such as 1-(4-methoxyphenyl)-3-methylurea, which generate regioisomers in a ~1:1 ratio during reactions like the Biginelli condensation. This implies that the target compound’s synthesis requires precise regiochemical control to avoid impurities .
Aryl Group Modifications
Ethoxy vs. Methoxy Substituents
The closest structural analog is 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS: 877640-52-3), where the 4-methoxyphenyl group is replaced with a 4-ethoxyphenyl moiety.
Halogenated and Heterocyclic Variants
Compounds like 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (compound 1, ) demonstrate that halogen substituents (Cl, F) enhance electronic effects, improving interactions with targets like glucokinase. The target compound lacks halogens, which may limit its enzyme-binding affinity compared to these analogs .
Core Structure Variations
Pyrrolidinone vs. Pyridine Cores
The target compound’s pyrrolidinone core provides conformational rigidity and hydrogen-bonding capacity via the lactam carbonyl. In contrast, pyridine-based ureas (e.g., compound 3, ) exhibit planar aromaticity, favoring π-π stacking in receptor binding. This structural difference may influence target selectivity; for instance, pyridine derivatives are reported as analgesics, whereas pyrrolidinones are less explored in this context .
Piperidine and Triazine Derivatives
Analog 3-([1,1'-biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea (compound 4, ) incorporates a piperidine ring, enhancing solubility and bioavailability. The target compound’s pyrrolidinone may offer similar solubility but with reduced basicity due to the lactam’s electron-withdrawing nature .
Data Table: Structural and Functional Comparison
Biological Activity
1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea, a synthetic organic compound, has garnered attention for its diverse biological activities. This compound belongs to the class of urea derivatives and features a pyrrolidinone ring substituted with a methoxyphenyl group, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
Synthesis : The synthesis typically involves the reaction of 4-methoxyphenylacetic acid with phenyl isocyanate under controlled conditions, often utilizing triethylamine as a base and dichloromethane as a solvent. The reaction is followed by purification techniques such as recrystallization or chromatography to yield the desired product.
The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor modulator , binding to active sites or receptor sites and altering their activities. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its potential to inhibit the proliferation of various cancer cell lines. For example, it has been evaluated against breast cancer cells and demonstrated a dose-dependent reduction in cell viability, suggesting its role as a potential chemotherapeutic agent .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Studies have shown that it can inhibit key enzymes involved in cancer metabolism and inflammation. For instance, it has demonstrated strong inhibitory activity against urease, with IC50 values significantly lower than those of standard inhibitors .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness against these pathogens highlights its potential as an antibacterial agent .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study on Anticancer Effects : A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .
- Enzyme Inhibition Study : Another study focused on the inhibition of urease by this compound, demonstrating that it could effectively reduce urea hydrolysis, which is crucial in various physiological processes and pathological conditions such as kidney stones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
